1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Overview
Description
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a useful research compound. Its molecular formula is C6H3F4NO3S and its molecular weight is 245.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is involved in the synthesis of various stable N-fluoropyridinium salts. These salts have been synthesized using different methods, such as counter anion displacement reactions and fluorination of salts of pyridines with protonic acids or silyl esters. The stability of these salts depends on the nucleophilicity or basicity of the counter anions and the electronic nature or position of the ring substituents (Umemoto et al., 1991).
Formation of Fluorohydrins and Fluoroolefins
Fluorohydrins, which are accessible by anti-periplanar addition of hydrogen fluoride to oxiranes, can be converted to fluoroolefins. This conversion is significant as fluorohydrins are intermediates in various chemical syntheses, including those involving this compound (Suga et al., 1990).
Electrophilic Fluorination of Imines
N-fluoro-bis[(trifluoromethyl)sulfonyl]imide, a compound related to this compound, has been used for the direct fluorination of imines. This process generates mono and/or difluoroketones without the need for a strong base to first generate the imine anions (Ying et al., 1996).
Synthesis of Indoline and Pyrrolidine Derivatives
This compound is also used in synthesizing indoline and pyrrolidine derivatives. These reactions involve disfavored 5-endo-trig cyclizations in 1-trifluoromethylvinyl compounds, which are significant for introducing fluorinated one-carbon units into organic molecules (Ichikawa et al., 2004).
Modular Synthesis of Polysubstituted and Fused Pyridines
The compound plays a role in the one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence. This is a key method for regioselective synthesis of various substituted pyridines and fused pyridines (Song et al., 2016).
Environmental Degradation of Perfluorinated Surfactants
This compound is associated with the study of the degradation of perfluorinated surfactants like PFOS and PFOA. Understanding the breakdown of these substances in the environment is crucial for assessing their environmental impact and persistence (Vecitis et al., 2008).
Study of Structural, Electronic, and Thermodynamic Properties
Ab initio studies involving this compound help in understanding the structural, electronic, and thermodynamic properties of related perfluorinated substances, which is important for their environmental and toxicological assessment (Torres et al., 2009).
Future Directions
The future directions for the study and application of 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients, and it is expected that many novel applications will be discovered in the future .
Properties
IUPAC Name |
1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO3S/c7-6(8,9)4-1-2-5(11(10)3-4)15(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCMYZKEHOPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372184 | |
Record name | 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147541-08-0 | |
Record name | 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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